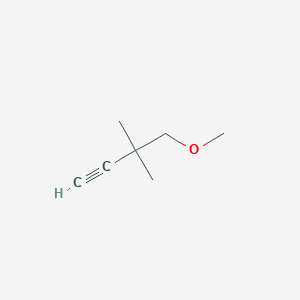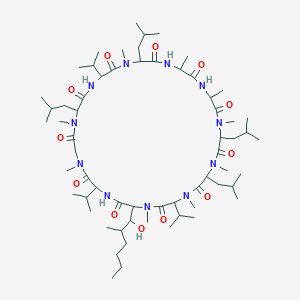![molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4](/img/structure/B12098690.png)
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by other names such as 4,4’-Biguaiacol and 4,4’-Bi(2-methoxyphenol) . This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to a biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl typically involves the reaction of appropriate methoxyphenol derivatives under controlled conditions. One common method includes the oxidative coupling of 3-methoxyphenol using an oxidizing agent such as copper(II) chloride in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 3,3’-dimethoxy-4,4’-dihydroxybiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The industrial process also involves rigorous quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the methoxy groups, making it less soluble in organic solvents.
4,4’-Dimethoxybiphenyl: Lacks the hydroxyl groups, reducing its ability to participate in hydrogen bonding.
3,3’-Dimethyl-4,4’-biphenylene diisocyanate: Contains isocyanate groups, making it more reactive in polymerization reactions.
Uniqueness
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl is unique due to the presence of both methoxy and hydroxyl groups, which confer a balance of solubility and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
4433-09-4 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3 |
Clé InChI |
FCDFDUAKFSLDQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)






